![molecular formula C18H17N3O2S B2548323 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941930-46-7](/img/structure/B2548323.png)
2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features both an oxadiazole ring and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the phenyl rings could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring are known for their diverse biological activities.
Ethylsulfanyl-Substituted Compounds: These compounds are studied for their potential in medicinal chemistry due to their unique sulfur-containing functional groups.
Uniqueness
2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide stands out due to the combination of the oxadiazole ring and the ethylsulfanyl group, which imparts unique chemical and biological properties. This combination is relatively rare and offers opportunities for developing novel compounds with enhanced activities.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-24-15-10-8-13(9-11-15)12-16(22)19-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXIPBAELLYMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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